molecular formula C16H19N3O4S B4389365 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide

Cat. No. B4389365
M. Wt: 349.4 g/mol
InChI Key: KWDYIZGGQHJMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)alaninamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPA belongs to the class of sulfonamide-based compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPA involves the inhibition of specific enzymes and receptors in the body. MPA has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer cell invasion and metastasis. Additionally, MPA has been shown to inhibit the activity of phosphodiesterases, which regulate the production of inflammatory cytokines and cyclic nucleotides. MPA also binds to specific receptors in the brain, such as the N-methyl-D-aspartate receptor, and modulates their activity, leading to improved cognitive function.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects in the body. In cancer research, MPA has been shown to reduce the expression of angiogenic factors and inhibit the formation of new blood vessels, which are essential for tumor growth. In inflammation research, MPA has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a reduction in inflammation. In neurological research, MPA has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPA in lab experiments is its high potency and specificity towards its target enzymes and receptors. MPA also has good bioavailability and can be administered orally or intravenously. However, one of the limitations of using MPA in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research on MPA. In cancer research, further studies are needed to determine the efficacy of MPA in combination with other cancer therapies. In inflammation research, further studies are needed to determine the optimal dosage and duration of MPA treatment. In neurological research, further studies are needed to determine the long-term effects of MPA treatment on cognitive function and neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of MPA in other fields of research, such as cardiovascular diseases and infectious diseases.

Scientific Research Applications

MPA has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, MPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In inflammation research, MPA has been shown to reduce the production of inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases. In neurological research, MPA has been shown to improve cognitive function and reduce neuroinflammation, indicating its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12(16(20)18-11-13-7-9-17-10-8-13)19-24(21,22)15-5-3-14(23-2)4-6-15/h3-10,12,19H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDYIZGGQHJMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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